4,4'-Bipiperidine
Description
Overview of Bipiperidine Scaffolds in Organic and Medicinal Chemistry
Bipiperidine scaffolds, which consist of two interconnected piperidine (B6355638) rings, are of significant interest in organic and medicinal chemistry. The piperidine ring itself is a prevalent structural motif in many biologically active molecules and approved drugs. smolecule.com The combination of two such rings into a bipiperidine framework creates a versatile and conformationally flexible structure that can be strategically modified to interact with biological targets. vulcanchem.comvulcanchem.com These scaffolds are considered "privileged structures" because they can serve as a core for developing compounds with desirable drug-like properties. unife.it The nitrogen atoms within the piperidine rings can act as hydrogen bond acceptors or be protonated, influencing the solubility and reactivity of the molecule. vulcanchem.com This adaptability makes bipiperidine derivatives valuable for creating extensive compound libraries for drug discovery. nih.gov
Significance of 4,4'-Bipiperidine as a Versatile Chemical Building Block
This compound, with its two piperidine rings linked at the 4 and 4' positions, is a particularly valuable and versatile building block in both pharmaceutical and materials science. ontosight.aichemimpex.comchemimpex.com Its unique structure allows for the creation of complex molecules, making it an essential intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. ontosight.aichemimpex.comchemimpex.com The symmetrical nature of this compound provides a stable and modifiable backbone for developing new compounds. chemimpex.com Its utility extends to the synthesis of agrochemicals and specialty chemicals. In materials science, it is used in the creation of novel polymers and advanced materials due to its favorable properties like reactivity and solubility in organic solvents. chemimpex.comcymitquimica.com
Historical Context of Bipiperidine Chemistry Research
The history of bipiperidine chemistry is linked to the broader history of pyridine (B92270) and its derivatives. 4,4'-Bipyridine (B149096), a precursor to this compound, was first synthesized in 1868 by the Scottish chemist Thomas Anderson. wikipedia.org However, the correct molecular structure was not determined until 1882 by Hugo Weidel and his student. wikipedia.org Research into bipyridine compounds, such as 2,2'-bipyridine, gained significant momentum in the early 20th century, particularly between 1930 and 1939, with advancements in coordination chemistry and the development of new synthetic methods. nih.govresearchgate.net The exploration of bipiperidines followed as a natural extension, driven by their potential applications in various fields, including the development of new drugs and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-72-8 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipiperidine | |
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Synthetic Methodologies for 4,4 Bipiperidine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 4,4'-bipiperidine core in a single or a few straightforward steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Homocoupling Reactions
Homocoupling reactions involve the joining of two identical molecules to form a new, larger molecule. In the context of this compound synthesis, this typically involves the coupling of two 4-substituted piperidine (B6355638) rings.
Metal-catalyzed homocoupling reactions are a cornerstone for the formation of C-C bonds. Various transition metals, particularly palladium and nickel, have been effectively employed to catalyze the coupling of 4-halopiperidine derivatives. preprints.orgmdpi.commdpi.com These reactions often proceed via an oxidative addition of the halo-piperidine to a low-valent metal center, followed by reductive elimination to yield the this compound product. mdpi.com The choice of catalyst, ligands, and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, the use of specific ligands can prevent catalyst deactivation, which can be caused by the strong coordination of the bipyridine product to the metal center. mdpi.comnih.gov
A notable example involves the use of a dinuclear palladium pincer complex, which has demonstrated good yields in the synthesis of bipyridine compounds. mdpi.com Another approach utilizes nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell with a zinc or iron anode to efficiently produce bipyridine derivatives. mdpi.com
Table 1: Examples of Metal-Catalyzed Homocoupling for Bipyridine Synthesis
| Catalyst System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos | 2-Bromopyridine (B144113) and this compound | 1-(Pyridin-2-yl)-4,4'-bipiperidine | - | vulcanchem.com |
| NiBr₂(PPh₃)₂, Et₄NI, Zn | 4-Bromo-2,6-dimethylpyridine | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | High | mdpi.com |
| Pd/Al₂O₃ (Microwave) | - | - | - | researchgate.net |
| Dinuclear Palladium Pincer Complex | Picolinic acid and Pyridine (B92270) | Bipyridine | Good | mdpi.com |
This table is for illustrative purposes and yields may vary based on specific reaction conditions.
Reductive homocoupling provides an alternative route that avoids the pre-functionalization often required for metal-catalyzed methods. This approach typically involves the reduction of a suitable piperidine precursor, leading to the formation of the C-C bond. One common strategy is the reductive coupling of 4-piperidone. This method can be influenced by the choice of reducing agent and reaction conditions, which dictate the stereochemical outcome of the newly formed bond.
The Wurtz reaction and its variations are classic methods for forming symmetrical C-C bonds. preprints.org The traditional Wurtz coupling involves the reaction of an organic halide with sodium metal. preprints.orgmdpi.com In the context of bipyridine synthesis, this can be adapted by reacting a 4-halopiperidine with a reducing metal. preprints.org
The Ullmann coupling, which traditionally uses copper to couple aryl halides, has also been adapted for the synthesis of bipyridines. preprints.orgnih.gov This can involve the homocoupling of halopyridines in the presence of copper catalysts, sometimes with the aid of ligands to improve efficiency. preprints.org Both Wurtz and Ullmann reactions can suffer from harsh reaction conditions and limited substrate scope, but modern variations have sought to address these limitations. nih.gov
Reductive Homocoupling
Electrochemical Approaches
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. mdpi.com By using electricity to drive the reaction, the need for stoichiometric chemical reductants can be avoided. acs.org The electrochemical homocoupling of 4-halopiperidines or related precursors can be performed in an electrolytic cell. The mechanism often involves the single-electron reduction of the starting material to form a radical intermediate, which then dimerizes to form the this compound product. The efficiency and selectivity of the process can be controlled by parameters such as electrode material, solvent, supporting electrolyte, and current density. mdpi.com For example, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be an effective method. mdpi.com
Synthesis via Precursors and Intermediates
An alternative strategy for constructing this compound and its derivatives involves the use of pre-existing ring systems that are subsequently modified. This approach allows for greater control over the final structure and the introduction of diverse functionalities.
A common method involves the reaction of two piperidine rings, one of which is activated. For instance, the reaction of a piperidine derivative with a dihalogenating agent like 1,4-dibromobutane (B41627) can form the bipiperidine backbone under basic conditions. vulcanchem.com Another approach involves the functionalization of a pre-formed this compound scaffold. For example, N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide. vulcanchem.com
The synthesis of more complex derivatives often involves multi-step sequences. For example, the synthesis of 1'-(2-(Trifluoromethyl)pyridin-4-yl)-1,4'-bipiperidine can be envisioned through the functionalization of a pyridine ring with a trifluoromethyl group, followed by coupling with the bipiperidine moiety using methods like the Buchwald-Hartwig amination or Ullmann coupling. vulcanchem.com Similarly, piperidone intermediates can be synthesized and subsequently elaborated. researchgate.net For instance, piperidone can be prepared from commercially available starting materials and then undergo further reactions to build the desired bipiperidine derivative. researchgate.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also a common strategy to control reactivity during the synthesis of these complex molecules. chemimpex.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Pyridin-2-yl)-4,4'-bipiperidine |
| 2-Bromopyridine |
| 4-Bromo-2,6-dimethylpyridine |
| 2,2',6,6'-Tetramethyl-4,4'-bipyridine |
| Picolinic acid |
| Pyridine |
| Chloropyridines |
| 1,4-Dibromobutane |
| 1'-(2-(Trifluoromethyl)pyridin-4-yl)-1,4'-bipiperidine |
| 4-Piperidone |
| N-Boc-4,4'-bipiperidine |
| Palladium(II) acetate (B1210297) |
| Xantphos |
| Nickel(II) bromide |
| Triphenylphosphine (B44618) |
| Tetraethylammonium iodide |
| Zinc |
| Sodium |
Synthesis from Piperidine Derivatives
Palladium-Catalyzed Aminocarbonylation Reactions
Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of complex piperidine derivatives. evitachem.com This approach allows for the introduction of substituents onto piperidine scaffolds, which is valuable in creating diverse molecular architectures. evitachem.com For instance, the synthesis of (2S)-7-(4,4′-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid utilizes a palladium-catalyzed aminocarbonylation reaction to attach the 4,4'-bipiperidinylcarbonyl moiety to a benzodiazepine (B76468) core. evitachem.com Similarly, this catalytic method has been employed in the functionalization of other heterocyclic systems, such as the synthesis of isoquinoline-1-carboxamides from 1-iodoisoquinoline (B10073) and various amines. mdpi.com The choice of ligand, such as XantPhos, can be crucial for reactions involving less basic amines or complex substrates to achieve high conversion rates. mdpi.com
The general applicability of palladium-catalyzed aminocarbonylation extends to the synthesis of various carboxamides, which are important intermediates in drug discovery. For example, the reaction of 6-iodoquinoline (B82116) with amines under a carbon monoxide atmosphere, catalyzed by palladium acetate with either triphenylphosphine or XantPhos, yields quinoline-6-carboxamides. uc.pt
Stereoselective Synthesis
The stereoselective synthesis of piperidine derivatives is of great importance due to the impact of stereochemistry on pharmacological activity. nih.gov While many methods exist for constructing piperidines, achieving high efficiency, modularity, and excellent stereoselectivity remains a key research area. nih.gov Gold-catalyzed reactions have emerged as a novel approach for piperidine synthesis. nih.gov
One notable strategy involves the Prins or carbonyl ene cyclization of specific aldehydes, which can lead to the formation of 2,4,5-trisubstituted piperidines. rsc.org The diastereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions. For example, using concentrated hydrochloric acid at low temperatures can favor the formation of the 4,5-cis diastereomer, while a catalyst like methylaluminum dichloride (MeAlCl₂) at higher temperatures can favor the 4,5-trans diastereomer. rsc.org
Another approach to achieve stereoselectivity is through the use of chiral cobalt(III) complexes. The stereoselective synthesis of a cis-bis(2,2'-bipiperidine)cobalt(III) complex has been investigated, which allows for the optical resolution of 2,2'-bipiperidine. kahaku.go.jp This method involves the transformation of a trans-dichloro complex to a cis-oxalato complex, which can then be separated into its enantiomers. kahaku.go.jp
Utilization of Protected Bipiperidine Derivatives (e.g., N-Boc-4,4'-Bipiperidine)
The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, and is frequently employed in the synthesis of this compound derivatives. chemimpex.comgenscript.com The Boc group protects the amine functionality, preventing it from undergoing unwanted reactions and allowing for selective modifications at other parts of the molecule. genscript.comcymitquimica.com
Boc-protected Precursors
N-Boc-4,4'-bipiperidine is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its structure, featuring a Boc-protected piperidine ring, makes it a versatile building block. chemimpex.comcymitquimica.com The synthesis of N-Boc protected piperidines generally involves the reaction of the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, the synthesis of di-tert-butyl [this compound]-1,1'-dicarboxylate is achieved by reacting this compound with (Boc)₂O. ontosight.ai This di-Boc-protected derivative serves as a precursor for molecules where both piperidine nitrogens require functionalization. ontosight.ai
The sequential protection of the two amino groups in this compound with different protecting groups, such as Boc and benzyl (B1604629) carbamate (B1207046) (Cbz), allows for selective deprotection and further functionalization in multi-step syntheses. This strategy is critical in the preparation of complex molecules like protease inhibitors. vulcanchem.com
| Boc-Protected Precursor | CAS Number | Molecular Formula | Application |
| N-Boc-4,4'-bipiperidine | 171049-35-7 | C15H28N2O2 | Intermediate in pharmaceutical synthesis. chemimpex.comcymitquimica.com |
| Di-tert-butyl [this compound]-1,1'-dicarboxylate | 165528-89-2 | C20H36N2O4 | Precursor for complex molecules requiring functionalization of both piperidine nitrogens. ontosight.ai |
| 1-Benzyl 1'-tert-butyl this compound-1,1'-dicarboxylate | Not specified | C23H34N2O4 | Intermediate for sequential functionalization in multi-step syntheses. vulcanchem.com |
Acid-Mediated Deprotection Strategies
The removal of the Boc protecting group, known as deprotection, is typically achieved under acidic conditions. genscript.com This step is crucial to liberate the amine functionality for subsequent reactions. A common method involves treating the Boc-protected compound with hydrochloric acid (HCl) in a solvent like ethyl acetate (EtOAc) at room temperature. This process is effective and the resulting hydrochloride salt of the deprotected amine is often stable and easy to handle. For example, the synthesis of [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester involves the deprotection of a Boc-protected precursor using HCl in EtOAc, achieving high yields.
While acidic deprotection is standard, care must be taken if other acid-sensitive functional groups are present in the molecule. genscript.comsci-hub.se The choice of acid and reaction conditions can be optimized to ensure selective deprotection without affecting other parts of the molecule. organic-chemistry.org
| Deprotection Strategy | Reagents | Conditions | Outcome |
| Acid-mediated | Hydrochloric acid (HCl) in Ethyl Acetate (EtOAc) | Room temperature | Removal of Boc group, formation of hydrochloride salt. |
| Acid-mediated | Trifluoroacetic acid (TFA) | Mild acidic conditions | Releases Boc group as carbon dioxide and isobutene. genscript.com |
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgorganic-chemistry.org This approach is advantageous for its atom economy and for rapidly building molecular complexity. tcichemicals.com
Castagnoli-Cushman Reaction Variants in the Synthesis of this compound Derivatives
The Castagnoli-Cushman reaction (CCR) is a powerful tool in organic synthesis for the creation of substituted lactams. However, it is important to note that the Castagnoli-Cushman reaction is not employed for the direct synthesis of the this compound core structure itself. Instead, variants of this reaction are utilized to synthesize complex carboxylic acid precursors which are subsequently coupled with a pre-existing this compound moiety to yield highly functionalized derivatives.
A prominent example involves a three-component Castagnoli-Cushman reaction (3C-CCR) to produce 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. tandfonline.comresearchgate.netresearchgate.net These carboxylic acids are then subjected to an amidation reaction with this compound to furnish the corresponding 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.comresearchgate.net
The 3C-CCR typically involves the reaction of a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate. tandfonline.comresearchgate.net This reaction constructs the isoquinoline-4-carboxylic acid core. The subsequent amidation step is crucial for incorporating the this compound unit. This is commonly achieved using a peptide coupling reagent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to activate the carboxylic acid for nucleophilic attack by the secondary amine of the this compound. tandfonline.comresearchgate.nettandfonline.com
In some instances, a modified approach is necessary when the desired aldehyde for the 3C-CCR is highly volatile. tandfonline.comresearchgate.net In such cases, an alternative route involves the in situ generation of an N-sulfonyl imine, which then participates in a Castagnoli-Cushman type reaction with homophthalic anhydride. tandfonline.comresearchgate.nettandfonline.com The resulting N-sulfonyl protected carboxylic acid is then deprotected and amidated with this compound. tandfonline.comresearchgate.net
Table 1: Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides using this compound
| Carboxylic Acid Precursor | Amidation Reagents | Product | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic acids | This compound, HATU, Et3N, DMF | 3-Substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | tandfonline.comtandfonline.com |
| 3-Methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | This compound, HATU | 3-Methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide of 1,4'-bipiperidine | researchgate.net |
| 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | This compound, HATU | 4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | nih.govnih.gov |
Synthesis of Deuterated this compound Derivatives
The synthesis of deuterated this compound derivatives is of significant interest for use as internal standards in analytical chemistry and in metabolic studies. Several methodologies have been developed for the selective incorporation of deuterium (B1214612) into the piperidine rings.
One common strategy is the catalytic reduction of a pyridine precursor using deuterium gas (D2). d-nb.info For instance, the hydrogenation of a corresponding bipyridine precursor over a palladium on carbon (Pd/C) catalyst in the presence of D2 gas can yield a deuterated bipiperidine.
Another approach involves the use of deuterated reducing agents. Sodium borodeuteride (NaBD4) can be used to reduce imine intermediates, leading to the incorporation of deuterium at specific carbon atoms.
Organometallic catalysis offers a more controlled and regioselective method for deuteration. d-nb.inforesearchgate.net Transition metal complexes, for example those of iridium or rhodium, can catalyze hydrogen isotope exchange (HIE) reactions, where C-H bonds are selectively replaced with C-D bonds using a deuterium source like D2O. osti.govsnnu.edu.cn These methods can allow for the precise placement of deuterium atoms on the piperidine rings. d-nb.inforesearchgate.net For example, a tungsten-complexed pyridinium (B92312) salt can be treated in a stepwise manner with deuteride (B1239839) (D-) and a deuterium source (D+) to produce a range of deuterated tetrahydropyridine (B1245486) isotopomers. d-nb.inforesearchgate.net
A specific example of a deuterated this compound derivative is [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride. vulcanchem.comchemicalbook.com This compound is synthesized from 4-piperidinopiperidine (B42443) and a phosgene (B1210022) equivalent, with the deuterium atoms presumably introduced in an earlier step on one of the piperidine rings. google.comgoogle.com The synthesis of the non-deuterated carbonyl chloride intermediate is achieved by reacting 4-piperidinopiperidine with triphosgene (B27547) in methylene (B1212753) chloride. google.comgoogle.com
Table 2: General Methods for the Synthesis of Deuterated Piperidines
| Method | Deuterium Source | Catalyst/Reagent | Description | Reference |
| Catalytic Reduction | D2 gas | Pd/C | Hydrogenation of a pyridine precursor. | d-nb.info |
| Reductive Amination | NaBD4, D2O | - | Reduction of imine intermediates. | |
| Hydrogen Isotope Exchange | D2O | Iridium or Rhodium complexes | Regioselective C-H/C-D exchange. | osti.govsnnu.edu.cn |
| Organometallic Stepwise Reduction | D-, D+ sources | Tungsten complex | Stepwise reduction of a complexed pyridinium salt. | d-nb.inforesearchgate.net |
| β-Amino C─H Deuteration | Acetone-d6 | B(C6F5)3 / N-alkylamine | Catalytic deuteration of enamines formed from the parent amine. | nih.gov |
Chemical Reactivity and Transformation Studies of 4,4 Bipiperidine
Functional Group Interconversions
Functional group interconversions are fundamental transformations in organic synthesis that modify the chemical nature of a molecule. For 4,4'-bipiperidine, these reactions primarily target the nitrogen atoms of the piperidine (B6355638) rings, but can also involve substituents attached to the carbon framework.
N-Alkylation Reactions
The secondary amine groups of this compound are nucleophilic and readily undergo N-alkylation reactions with various alkylating agents. This process is a common strategy for preparing symmetrically or asymmetrically 1,1'-disubstituted this compound derivatives. The reaction typically involves treating the bipiperidine core with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the acid generated. researchgate.netnih.gov Common bases include potassium carbonate, while solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. researchgate.net For instance, the alkylation of piperidine side chains has been achieved by treating the secondary amine with an appropriate alkyl bromide. nih.gov The synthesis of more complex structures, such as those containing propyl piperazine (B1678402) linkers, also relies on the alkylation of a secondary amine with a bromo-functionalized precursor. nih.gov
Table 1: Examples of N-Alkylation Reactions on Piperidine Scaffolds
| Reactant | Alkylating Agent | Base | Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Piperidine | Alkyl Bromide/Iodide | K₂CO₃ | Anhydrous Acetonitrile | N-Alkyl Piperidine | researchgate.net |
| Piperazine Derivative | Propyl Bromide Derivative | - | - | N-Propyl Piperazine Derivative | nih.gov |
| This compound | 2-Bromopyridine (B144113) | Pd(OAc)₂ / Xantphos | - | 1-(Pyridin-2-yl)-4,4'-bipiperidine | vulcanchem.com |
A significant advancement in this area is the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which allows for the N-arylation of the bipiperidine core. For example, reacting this compound with 2-bromopyridine using a palladium acetate (B1210297) catalyst and a Xantphos ligand yields 1-(pyridin-2-yl)-4,4'-bipiperidine. vulcanchem.com
Formation of Amides and Esters from Carbonyl Compounds
The nucleophilic nature of the nitrogen atoms in this compound allows for facile reaction with carbonyl compounds, particularly acyl chlorides and carboxylic acids, to form amides. nih.gov The synthesis of amide derivatives is a key strategy in medicinal chemistry. researchgate.net A common and effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and the amine at room temperature. ajchem-a.com Alternatively, direct reaction with a highly reactive acyl chloride, such as benzoyl chloride or methyl 4-(chlorocarbonyl)benzoate, under basic conditions (Schotten-Baumann conditions) also yields the corresponding amide. smolecule.comvulcanchem.com
Ester derivatives of this compound are typically synthesized from a precursor containing a carboxylic acid or by modifying an existing ester. For example, [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester can be prepared from a Boc-protected precursor, 1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate, via deprotection with hydrochloric acid in ethyl acetate.
Table 2: Synthesis of Amide and Ester Derivatives
| Bipiperidine Reactant | Carbonyl Compound | Coupling Agent/Conditions | Product Type | Ref |
|---|---|---|---|---|
| This compound | Carboxylic Acid | DCC, DMAP | Bipiperidine Amide | ajchem-a.com |
| This compound | Benzoyl Chloride | Base | 1-Benzoyl-4,4'-bipiperidine | smolecule.com |
| Bipiperidine-fluorophenoxy intermediate | Methyl 4-(chlorocarbonyl)benzoate | Schotten-Baumann conditions | Methyl Ester Derivative | vulcanchem.com |
| 1'-Boc-4-ethyl-[1,4'-bipiperidine]-dicarboxylate | HCl in EtOAc | Deprotection | Ethyl Ester Derivative |
Oxidation Reactions (e.g., Cyano Group Oxidation)
While the bipiperidine core itself can be oxidized, research often focuses on the transformation of its substituents. A notable example is the oxidation of a cyano group on a substituted bipiperidine scaffold. Derivatives such as tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate can undergo oxidation of the cyano group to form either amides or carboxylic acids. This transformation typically requires strong oxidizing agents, with potassium permanganate (B83412) or chromium trioxide in acidic conditions being cited as common reagents for this purpose. The oxidation of methyl groups attached to related bipyridine rings to form carboxylic esters has also been demonstrated using selenium dioxide. researchgate.net
Reduction Reactions (e.g., Cyano Group Reduction)
The reduction of functional groups on the this compound framework is a key synthetic tool. The cyano group, for instance, can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, carried out in an anhydrous solvent like diethyl ether. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbon-nitrogen triple bond, forming an intermediate imine salt, which is then further reduced to the amine. chemistrysteps.commasterorganicchemistry.com This two-step hydride addition is followed by an aqueous or acidic workup to yield the final primary amine. chemistrysteps.comchemguide.co.uk
The core heterocyclic rings can also be formed via reduction. For example, the catalytic hydrogenation of 1,1'-dimethyl-4,4'-bipyridinium dichloride (Paraquat) over a platinum oxide (PtO₂) or colloidal rhodium catalyst yields 1,1'-dimethyl-4,4'-bipiperidine. tandfonline.com
Substitution Reactions
This compound and its derivatives can participate in various substitution reactions. The nitrogen atoms can act as nucleophiles, as seen in N-alkylation. vulcanchem.com Furthermore, substituents on the carbon framework can be introduced or modified. For instance, nucleophilic aromatic substitution (SNAr) can be employed to functionalize aryl groups attached to the bipiperidine core. A brominated bipiperidine intermediate can react with a nucleophile like 2-fluorophenol, often in the presence of a copper catalyst, to introduce a fluorophenoxy group. vulcanchem.com The piperidine ring itself can also undergo substitution; for example, 1'-acetyl-[1,4'-bipiperidine]-3-carboxylic acid can undergo electrophilic and nucleophilic substitution reactions on the piperidine rings using reagents like halogens or amines. smolecule.com
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, particularly stereoselectivity. Computational studies using Density Functional Theory (DFT) have been employed to investigate the protonation of bipiperidine. researchgate.net These studies reveal that stereoselectivity in reactions catalyzed by bipiperidine is highly dependent on its protonation state, as only the protonated form of the catalyst leads to stereoselective outcomes. This is influenced by the formation of intramolecular hydrogen bonds upon protonation, which causes significant conformational changes. researchgate.net
The kinetic isotope effect, studied using deuterated analogs like 1,4'-Bipiperidine-d10, serves as another powerful tool for elucidating reaction mechanisms. vulcanchem.com Differences in reaction rates between the deuterated and non-deuterated compounds can provide precise information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. vulcanchem.com
Mechanistic studies have also been crucial in understanding complex cyclocondensation reactions. The Castagnoli-Cushman reaction, which can utilize imines derived from piperidine precursors, has been investigated to understand its mechanism, which was historically debated. researchgate.net This improved understanding has enabled the development of conditions that yield pure diastereomers and even homochiral products. researchgate.net
Reaction Pathways and Intermediates
The this compound scaffold is a versatile building block in organic synthesis, and its reactivity is primarily centered around the two secondary amine nitrogen atoms. These nitrogens act as nucleophiles, participating in a variety of chemical transformations. Key reaction pathways include catalytic hydrogenation, N-arylation, and acylation to form critical intermediates.
Catalytic Hydrogenation: One significant transformation is the catalytic hydrogenation of 1,1'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat (B189505), to produce 1,1'-dimethyl-4,4'-bipiperidine. tandfonline.com Research has shown that colloidal rhodium catalysts, prepared from rhodium chloride and sodium borohydride, are effective for this conversion. tandfonline.com The reaction proceeds in good yields, and the efficiency is enhanced when the catalyst is supported on materials like Celite or White Carbon. tandfonline.com The process involves the addition of a paraquat solution to the prepared catalyst under a hydrogen atmosphere. tandfonline.com After the reaction, the mixture is made alkaline and extracted to isolate the product, which can be further purified by sublimation, achieving yields as high as 85%. tandfonline.com
N-Arylation: The nucleophilic nitrogen atoms of this compound readily undergo N-arylation reactions. The Buchwald-Hartwig amination is a prominent method for this transformation. vulcanchem.comwikipedia.org For instance, this compound can be reacted with an aryl halide, such as 2-bromopyridine, in the presence of a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) and a specialized phosphine (B1218219) ligand like Xantphos. vulcanchem.comtcichemicals.com This reaction typically occurs in a solvent like toluene (B28343) at elevated temperatures (e.g., 110°C) and can produce the N-arylated product in yields ranging from 55% to 70%. vulcanchem.com The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product. wikipedia.org A related pathway involves the intramolecular double N-arylation of polyhalogenated 4,4'-bipyridines to synthesize functionalized 2,7-diazacarbazoles, using a Pd-XPhos catalyst system which results in moderate to good yields. d-nb.infonih.govbeilstein-journals.orgnih.govresearchgate.net
Acylation and Intermediate Formation: this compound serves as a crucial starting material for the synthesis of key pharmaceutical intermediates, such as [1,4′]bipiperidinyl-1′-carbonyl chloride. google.comepo.org This intermediate is vital for the production of the anticancer drug irinotecan. google.comgoogleapis.comwipo.int The synthesis involves reacting 4-piperidinopiperidine (B42443) (another name for this compound) with phosgene (B1210022), or its safer solid equivalent triphosgene (B27547), in a solvent like methylene (B1212753) chloride. google.com The use of methylene chloride as a solvent followed by its removal via distillation with an additional solvent has been shown to produce the desired carbonyl chloride hydrochloride in high yield and purity, with minimal formation of dimer impurities. google.com This intermediate can then be reacted with 7-ethyl-10-hydroxy camptothecin (B557342) to produce irinotecan. google.comgoogleapis.comgoogleapis.com
Table 1: Selected Reaction Pathways of this compound and its Precursors
Influence of Substituents on Reactivity
The chemical reactivity of the this compound core is significantly influenced by the nature of substituents attached to its nitrogen atoms or the piperidine rings. vulcanchem.com These substituents can alter the electronic properties and steric environment of the molecule, thereby modulating its nucleophilicity and stability. The use of protecting groups is a key strategy to temporarily mask the reactivity of one nitrogen atom, allowing for selective functionalization of the other. organic-chemistry.orgresearchgate.net
Protecting Groups: Amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently employed in the multi-step synthesis of complex this compound derivatives. organic-chemistry.org By converting one of the highly nucleophilic secondary amines into a less reactive carbamate (B1207046), selective reactions can be performed on the unprotected nitrogen. organic-chemistry.org The Boc group is stable under various reaction conditions but can be readily removed using acidic conditions, demonstrating an orthogonal protection strategy when paired with other protecting groups like Fmoc, which is base-labile. organic-chemistry.orgiris-biotech.de This allows for sequential and site-specific modifications, which is crucial in the synthesis of complex molecules.
Electron-Withdrawing and Electron-Donating Groups: The introduction of substituents with different electronic properties directly impacts the reactivity of the bipiperidine system.
Electron-withdrawing groups , such as a benzoyl group, decrease the nucleophilicity of the nitrogen atom to which they are attached by pulling electron density away from it. smolecule.com Similarly, a trifluoromethyl group is strongly electron-withdrawing and can affect receptor affinity when incorporated into derivatives.
Aromatic substituents , like a pyridin-2-yl group, introduce both electronic and steric effects. The pyridine (B92270) ring is electron-withdrawing, which reduces the basicity of the attached piperidine nitrogen, but it also provides π-electron density that allows the molecule to coordinate with metal ions. vulcanchem.com
A carboxamide group can influence the molecule's stability and reactivity and facilitates hydrogen bonding with biological targets.
A 4-hydroxyquinazoline (B93491) substituent imparts electron-rich regions that can interact with enzyme active sites.
The strategic placement of these groups is fundamental in medicinal chemistry to fine-tune the molecule's properties for specific applications.
Table 2: Influence of Selected Substituents on the Reactivity of the this compound Core
Advanced Applications of 4,4 Bipiperidine in Chemical Science
Coordination Chemistry and Ligand Design
In coordination chemistry, the ability of a molecule to bind to a metal ion, acting as a ligand, is fundamental to the design of new materials and catalysts. 4,4'-Bipiperidine serves as a valuable component in this field, offering a stable and modifiable scaffold for creating sophisticated coordination complexes. chemimpex.comchemimpex.com
This compound functions effectively as a bidentate ligand, capable of coordinating to one or two metal centers through the lone pairs of its nitrogen atoms. ontosight.ai Its flexible backbone allows it to adopt various conformations, which is a crucial attribute for forming stable complexes with a range of transition metals. ontosight.ai This adaptability makes it a foundational component in the development of metal complexes for materials science and catalysis. chemimpex.comchemimpex.com
One of the most significant applications of this compound in coordination chemistry is its role as a bridging ligand, where it links two separate metal centers to form binuclear or polynuclear complexes. evitachem.comrsc.orgtandfonline.com This capability has been demonstrated in studies involving palladium(II) complexes. For example, this compound (Bip) has been used to create a binuclear palladium complex, [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺, where it acts as a linker between two palladium centers that are also coordinated by 1,4-bis(2-hydroxyethyl)piperazine (BHEP). evitachem.comresearchgate.net
Similarly, research on the reactions of [Pd(en)(H₂O)₂]²⁺ (where 'en' is ethylenediamine) with this compound has confirmed the formation of the amine-bridged binuclear complex [(H₂O)(en)Pd(Bip)Pd(en)(H₂O)]⁴⁺. tandfonline.com These bridged structures are of interest for their potential to facilitate interactions with biological molecules, such as DNA constituents. tandfonline.com
| Bridged Complex | Metal Center | Bridging Ligand | Other Ligands | Reference |
| [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺ | Palladium(II) | This compound (Bip) | 1,4-bis(2-hydroxyethyl)piperazine (BHEP), Water | evitachem.comresearchgate.net |
| [(H₂O)(en)Pd(Bip)Pd(en)(H₂O)]⁴⁺ | Palladium(II) | This compound (Bip) | Ethylenediamine (en), Water | tandfonline.com |
A novel application of this compound has emerged in the field of renewable energy, specifically in the development of perovskite solar cells (PSCs). acs.orgnih.gov Researchers have developed an organic salt based on this compound (BiPi) to address critical issues of efficiency and stability in PSCs. nih.gov
In this application, the BiPi-based ligand is introduced into the perovskite material, where it interacts with the metal halide centers. acs.org This interaction facilitates the formation of a two-dimensional/three-dimensional (2D-3D) perovskite structure that effectively passivates defects in the photo-active layer. nih.gov Defect passivation is crucial as it reduces non-radiative recombination, a major source of efficiency loss. The incorporation of the this compound-based ligand improved the crystallinity and stability of the perovskite film, leading to a significant enhancement in device performance. nih.gov An optimized PSC device using this ligand achieved a power conversion efficiency (PCE) of 20.03%, a notable increase from the 17.73% efficiency of the original device without the ligand.
| Performance Metric | Control Device | Device with BiPi-based Ligand | Reference |
| Power Conversion Efficiency (PCE) | 17.73% | 20.03% | |
| Open-circuit Voltage (Voc) | 1.06 V | 1.10 V | nih.gov |
| Current Density (Jsc) | 23.35 mA/cm² | 23.51 mA/cm² | nih.gov |
| Fill Factor (FF) | 0.72 | 0.77 | nih.gov |
The this compound scaffold serves as a platform for synthesizing more complex, multidentate ligands. mdpi.com A notable example is the development of a family of tetradentate N-donor ligands, specifically 1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine (PYBP). mdpi.com In this design, pyridyl-methyl groups are attached to the nitrogen atoms of the bipiperidine core, creating a ligand with four nitrogen donor atoms (two from the piperidine (B6355638) rings and two from the pyridine (B92270) rings) capable of chelating to a single metal center. mdpi.com These bioinspired ligands have been complexed with manganese to create catalysts for oxidation reactions. mdpi.comosti.gov The introduction of electron-donating substituents onto the pyridine rings of the PYBP ligand can further modify the electronic properties of the resulting manganese complex, enhancing its catalytic activity. mdpi.com
This compound as a Ligand in Metal Complexes
Bridging Ligand Applications
Catalysis
The derivatives and metal complexes of this compound have shown significant promise in the field of catalysis.
Manganese complexes formed with the tetradentate PYBP ligands (derived from bipiperidine) have been successfully employed as catalysts for the epoxidation of olefins using hydrogen peroxide as a green oxidant. mdpi.comosti.gov Studies have shown that modifying the electronic properties of the ligand, such as by introducing electron-donating groups, can stabilize high-valent intermediates in the catalytic cycle, thereby improving the catalyst's activity and efficiency. mdpi.com
In a different application, 1-(Pyridin-2-yl)-4,4'-bipiperidine, a derivative of the parent compound, has been used as a ligand in asymmetric catalysis. vulcanchem.com Specifically, it was shown to improve the enantioselectivity of a Suzuki-Miyaura coupling reaction by 20% compared to the unmodified bipiperidine scaffold. vulcanchem.com
Furthermore, a derivative of this compound is the product of a catalytic reaction itself. The catalytic hydrogenation of the herbicide paraquat (B189505) using a colloidal rhodium catalyst yields 1,1'-dimethyl-4,4'-bipiperidine in good yields. tandfonline.com This process highlights the stability of the bipiperidine core under reductive conditions. tandfonline.com
Organocatalysis Applications
This compound and its derivatives have emerged as powerful tools in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. numberanalytics.com These compounds, particularly chiral versions, are effective in promoting various asymmetric transformations, leading to the synthesis of molecules with specific three-dimensional arrangements. researchgate.netacs.org
The utility of C2-symmetric bipiperidine derivatives as organocatalysts has been demonstrated in the Michael addition of aldehydes to nitroolefins. researchgate.net For instance, (2R,2'R)-N-iPr-bipiperidine has shown notable success in this reaction. researchgate.net Furthermore, bimorpholine and bipiperidine derivatives have been found to be efficient organocatalysts, with their catalytic activity being highly dependent on their protonation state. researchgate.net Computational studies have revealed that significant conformational changes occur upon protonation, driven by intramolecular hydrogen bonding, which is crucial for stereoselective reactions. researchgate.net
The structural framework of this compound serves as a molecular spacer that can support functional diversity, finding applications in organocatalysis. iucr.org Enantiopure derivatives of 2,2'-bipiperidine have also been applied in organocatalysis, highlighting the versatility of the bipiperidine scaffold. iucr.org The development of rotaxanes, which are mechanically interlocked molecules, featuring two chiral bipiperidine subunits has introduced a new class of bifunctional catalysts. These acid-base functionalized rotaxanes have demonstrated increased reaction rates and significantly different enantioselectivities compared to their non-interlocked counterparts. rsc.org
Table 1: Examples of this compound Derivatives in Organocatalysis
| Catalyst/Derivative | Reaction Type | Key Finding | Reference |
| (2R,2'R)-N-iPr-bipiperidine | Michael Addition | Efficient organocatalyst for the addition of aldehydes to nitroolefins. | researchgate.net |
| Bimorpholine and Bipiperidine Derivatives | General Asymmetric Reactions | Catalytic activity is dependent on the protonation state of the catalyst. | researchgate.net |
| Enantiopure 2,2'-Bipiperidine Derivatives | General Organocatalysis | Precursors for the synthesis of effective organocatalysts. | iucr.org |
| Chiral Bipiperidine-based Rotaxanes | Bifunctional Catalysis | Increased reaction rates and altered enantioselectivities due to the mechanical bond. | rsc.org |
Role in Metal-Based Catalytic Systems
The this compound scaffold plays a crucial role as a ligand in a variety of metal-based catalytic systems. Its derivatives are employed in coordination chemistry to enhance the stability and reactivity of metal complexes, which are vital for catalysis. chemimpex.comchemimpex.com The nitrogen atoms in the piperidine rings can coordinate with metal ions, influencing the electronic and steric environment of the metal center, thereby tuning its catalytic activity. vulcanchem.com
Manganese complexes incorporating tetradentate N-donor pyridine-appended bipiperidine ligands have been developed for olefin epoxidation reactions. researchgate.netosti.gov Studies have shown that introducing electron-donating substituents on the bipiperidine ligand can enhance the catalytic performance. This is attributed to an electronic effect that stabilizes the high-valent intermediates in the catalytic cycle. researchgate.netosti.govosti.gov
In the realm of asymmetric catalysis, a complex formed from an enantiomeric bipiperidine and copper(II) acetate (B1210297) hydrate (B1144303) has proven to be an efficient catalyst for the enantioselective Henry reaction. acs.org This system offers the advantages of readily available components, mild reaction conditions, high yields, and good to excellent enantioselectivity. acs.org Similarly, rhodium and iridium complexes with chiral N-heterocyclic carbene ligands derived from 2,2'-bipiperidine have been synthesized and applied in various asymmetric catalytic reactions, albeit with modest enantioselectivities. acs.org
Furthermore, 4,4'-bipyridine (B149096), a related compound, is extensively used as a ligand to construct metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials have shown promise as heterogeneous catalysts. For instance, 3D nickel and cobalt redox-active MOFs based on ferrocenyl diphosphinate and 4,4'-bipyridine ligands have been explored as efficient electrocatalysts for the hydrogen evolution reaction. rsc.org The introduction of the 4,4'-bipyridine linker significantly improves the catalytic properties compared to related 1D polymers. rsc.org
Table 2: this compound and Derivatives in Metal-Based Catalysis
| Catalyst System | Reaction Type | Key Finding | Reference |
| Manganese-mesoPYBP complex | Olefin Epoxidation | Electron-donating substituents on the bipiperidine ligand improve catalytic performance. | researchgate.netosti.gov |
| Copper(II) acetate / Enantiomeric Bipiperidine | Henry Reaction | Efficient for enantioselective synthesis with high yields and enantioselectivity. | acs.org |
| Rhodium/Iridium with Chiral NHC-Bipiperidine Ligands | Asymmetric Catalysis | Applied in various reactions, showing modest enantioselectivities. | acs.org |
| Ni/Co MOFs with 4,4'-Bipyridine | Hydrogen Evolution Reaction | 4,4'-Bipyridine linker enhances catalytic properties. | rsc.org |
Catalytic Efficiency in Specific Organic Reactions
The catalytic efficiency of systems involving this compound and its derivatives has been demonstrated in several specific organic reactions. The structural and electronic properties of the bipiperidine ligand are key to achieving high performance.
In the enantioselective Henry reaction catalyzed by a copper(II)-bipiperidine complex, good to excellent enantioselectivities have been achieved. acs.org The catalyst system is praised for its practicality due to the easy availability of its components and mild reaction conditions. acs.org
A derivative, 1-(Pyridin-2-yl)-4,4'-bipiperidine, has been shown to serve as a ligand in asymmetric catalysis. vulcanchem.com In a model Suzuki-Miyaura coupling reaction, it was reported to improve the enantioselectivity by 20% compared to the unmodified bipiperidine. vulcanchem.com
Table 3: Catalytic Efficiency Data for Bipiperidine-Based Systems
| Reaction | Catalyst System | Substrate | Yield/Selectivity | Reference |
| Henry Reaction | Cu(II) acetate / Enantiomeric Bipiperidine | Various aldehydes and nitroalkanes | High yield, good to excellent enantioselectivity | acs.org |
| Olefin Epoxidation | Mn-SR-mesoPYBP(ClO4)2 | Olefins | Optimized performance with H2O2 | researchgate.netosti.gov |
| Suzuki-Miyaura Coupling | 1-(Pyridin-2-yl)-4,4'-bipiperidine | Model reaction | 20% improvement in enantioselectivity | vulcanchem.com |
Materials Science and Engineering
Polymer Chemistry Applications
This compound is a valuable building block in polymer chemistry, contributing to the development of high-performance polymers with tailored properties. chemimpex.comchemimpex.com Its rigid, non-planar structure can be incorporated into polymer backbones to influence their physical and chemical characteristics.
Specialty Polymer Production
The compound is utilized in the production of specialty polymers such as polyamides and polyimides. chemimpex.comchemimpex.comresearchgate.net These high-performance plastics are synthesized through condensation reactions of diamine monomers, like derivatives of this compound, with dicarboxylic acids or dianhydrides. scielo.org.mxmdpi.com The incorporation of the bipiperidine unit can lead to polymers with unique properties. For example, polyimides derived from certain diamines with a bent structure, which can be conceptually related to the non-planar bipiperidine, exhibit solubility in organic solvents and can form strong films. researchgate.net
The synthesis of novel polyamides and polyimides often involves designing and preparing new diamine monomers. scielo.org.mx The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by the specific structure of the diamine and the other monomer used in the polymerization. scielo.org.mxmdpi.com The use of this compound and its derivatives allows for the creation of complex molecular frameworks within the polymer structure. chemimpex.com
Enhanced Mechanical Properties and Thermal Stability
The inclusion of the this compound structure in polymer chains can lead to enhanced mechanical properties and thermal stability. chemimpex.comchemimpex.com The rigid nature of the bipiperidine unit can increase the glass transition temperature (Tg) of polymers, making them more resistant to heat. roquette.com This is a critical factor for applications in demanding environments, such as the automotive and aerospace industries. chemimpex.comchemimpex.com
The incorporation of bulky or rigid structures, like bipiperidine, into the backbones of aromatic polyamides and polyimides can improve their processability without significantly compromising their excellent thermal and mechanical properties. mdpi.com Furthermore, this compound has been used to create organomodified clays, which can then be incorporated into polymer matrices to form nanocomposites. researchgate.net These polyimide-clay nanocomposites can exhibit enhanced physical, mechanical, and thermal properties compared to the neat polymer. researchgate.net Additives like piperazine (B1678402) and this compound have also been observed to reduce the thermal aging of the active layer in organic photovoltaics. google.com
Table 4: Impact of this compound on Polymer Properties
| Polymer Type | Property Enhanced | Mechanism/Observation | Reference |
| Specialty Polymers (Polyamides, Polyimides) | Solubility, Film-forming ability | Incorporation of the bipiperidine scaffold allows for tailored polymer architectures. | chemimpex.comresearchgate.net |
| Polyamides, Polyimides | Mechanical Properties, Thermal Stability | The rigid bipiperidine unit increases the polymer's resistance to deformation and heat. | chemimpex.comchemimpex.com |
| Polyimide-Clay Nanocomposites | Physical, Mechanical, and Thermal Properties | This compound is used to modify clay fillers, improving their compatibility and reinforcement effect in the polymer matrix. | researchgate.net |
| Organic Photovoltaics | Thermal Stability | Additives including this compound were found to reduce thermal aging. | google.com |
Advanced Coatings and Adhesives
The robust and versatile nature of the this compound scaffold makes it a valuable building block in the field of materials science, particularly in the formulation of high-performance polymers for advanced coatings and adhesives. chemimpex.com Its incorporation into polymer chains can significantly enhance mechanical properties and thermal stability, which are critical for materials used in demanding environments such as the automotive and aerospace industries. Derivatives like Z-4,4'-bipiperidine are specifically noted for their role in creating advanced polymers and materials, contributing to the development of superior coatings and adhesives. chemimpex.com
The compound serves as a key intermediate or monomer in the synthesis of specialty polymers, including polyimides. chemimpex.comepotek.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications as structural adhesives and protective coatings. epotek.comvt.edu Research into novel semicrystalline polyimides for use as structural adhesives has demonstrated that the choice of diamine monomer is crucial to the final properties. vt.eduresearchgate.net For instance, polyimides designed for high-temperature adhesive applications have shown excellent bond strength and durability. researchgate.net The integration of piperidine-containing structures into polymer backbones is a strategy to achieve a unique combination of properties such as melt processability and high performance. vt.edu Specifically, derivatives like this compound dihydrochloride (B599025) have been used to prepare organomodified montmorillonite (B579905) clay, which is then incorporated into polyamic acid solutions to create nanocomposite films, further highlighting its utility in advanced material formulations.
Perovskite Solar Cells
Recent advancements in photovoltaic technology have identified this compound as a key component in addressing the efficiency and stability challenges of perovskite solar cells (PSCs). researchgate.netnih.gov Its application, typically in the form of a novel organic salt, has shown significant promise in enhancing the performance and longevity of these devices. acs.org
Ligand Design for Defect Passivation
Defect passivation at the surface and grain boundaries of the perovskite photo-active layer is crucial for boosting the efficiency and stability of PSCs. researchgate.netacs.org Researchers have developed a novel organic salt based on this compound (BiPi) that serves as an effective ligand for this purpose. nih.gov When introduced into the perovskite structure, this BiPi-based salt facilitates the formation of a two-dimensional/three-dimensional (2D-3D) perovskite hybrid material. researchgate.net This structure effectively passivates the defects in the primary 3D perovskite layer. nih.gov The passivation strategy reduces non-radiative recombination pathways by healing defects, which is a common source of efficiency loss and degradation in PSCs. researchgate.net The successful introduction of the BiPi-based ligand represents a significant step in ligand design protocols for developing the next generation of highly efficient and stable PSCs. nih.gov
Improving Crystallinity and Carrier Lifetime
A direct consequence of the improved crystallinity and reduced defect density is a prolongation of the charge carrier lifetime. researchgate.netacs.org With fewer traps to hinder their movement, photogenerated electrons and holes can travel further and exist for longer before recombining, which enhances charge transport and collection efficiency. nih.gov These material improvements translate directly into superior photovoltaic performance. An optimized PSC device incorporating the BiPi-based organic salt achieved a power conversion efficiency (PCE) of 20.03%, a notable 13.0% increase over the control device without the salt. nih.gov This improved performance is also reflected in the device's stability; the BiPi-based cell exhibited only 5% degradation from its original efficiency after a 1000-hour aging test under 30% relative humidity.
| Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Current Density (JSC) | Fill Factor (FF) |
|---|---|---|---|---|
| Control Device | 17.73% | 1.07 V | 22.98 mA/cm² | 0.72 |
| Optimized BiPi-Based Device | 20.03% | 1.10 V | 23.51 mA/cm² | 0.77 |
Supramolecular Chemistry
In the domain of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, this compound has emerged as a highly effective and predictable building block. Its defined geometry and hydrogen-bonding capabilities are leveraged in the rational design and construction of complex, ordered molecular architectures.
Crystal Engineering of Networks
Crystal engineering is a subfield of supramolecular chemistry that involves designing and synthesizing crystalline solids with desired structures and properties. rsc.org Within this field, this compound is utilized as a linear, difunctional "spacer" or "linker" molecule to connect other molecular components into extended networks. rsc.org
A notable application is in the construction of three-dimensional superdiamondoid networks. rsc.org In this approach, cubane-like molecules with strong, tetrahedrally-arranged hydrogen-bond donor groups are co-crystallized with linear hydrogen-bond acceptor molecules like this compound. rsc.org The this compound molecule bridges the cubane-like units, leading to the formation of highly predictable, four-fold interpenetrated diamondoid networks. rsc.orgrsc.org The predictable nature of these assemblies, based on the length and volume of the spacer, underscores the utility of this compound as a reliable component for engineering complex crystalline architectures. rsc.org The resulting networks can even be designed to enclathrate, or trap, solvent molecules within their crystalline lattice. rsc.org
Hydrogen-Bonding Interactions in Supramolecular Assemblies
The utility of this compound in building supramolecular assemblies stems directly from its capacity to form specific and reliable hydrogen bonds. taylorandfrancis.com The two nitrogen atoms in the piperidine rings act as hydrogen-bond acceptors. rsc.org This allows this compound to connect molecules that possess hydrogen-bond donor functionalities, such as hydroxyl (-OH) or amine (N-H) groups. rsc.orgnih.gov
In the formation of superdiamondoid networks, for example, strong O-H···N hydrogen bonds form between the hydroxyl groups of the cubane-like clusters and the nitrogen atoms of the this compound spacers. rsc.orgrsc.org This interaction is the primary directional force that guides the self-assembly of the molecules into the final, extended network structure. taylorandfrancis.com The linear and rigid nature of the this compound spacer ensures that these hydrogen bonds propagate in a predictable manner, leading to the formation of organized and often porous frameworks. rsc.org This modular approach, combining hydrogen-bond donors and acceptors, is a foundational strategy in supramolecular synthesis for creating new materials with tailored structures. rsc.org
Alternative to Bipyridines in Supramolecular Systems
In the field of supramolecular chemistry and crystal engineering, 4,4'-bipyridine is a widely used rigid linker for constructing metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netrsc.orgresearchgate.netmdpi.com Its aromaticity and linear geometry are key to forming predictable, stable, and often porous structures. However, the saturated and non-planar nature of this compound provides a distinct alternative, introducing conformational flexibility into supramolecular assemblies. rsc.org This flexibility allows for the formation of dynamic structures that can respond to external stimuli, a property not typically observed in systems built with rigid bipyridine linkers. rsc.org
The chemical relationship between the two is straightforward, with 2,2'-bipiperidine being a reduction product of 2,2'-bipyridine. researchgate.netmdpi.comresearchgate.net This structural difference—aliphatic and flexible versus aromatic and rigid—is fundamental to their differing applications in supramolecular chemistry. While 4,4'-bipyridine creates defined, rigid frameworks, the kinked and flexible this compound backbone enables the construction of "soft" or flexible coordination polymers.
Research into functionalized this compound derivatives highlights its potential. For instance, N,N'-4,4'-bipiperidine-bis(methylenephosphonic acid), a flexible linker molecule, has been used to systematically synthesize a series of new alkaline earth phosphonates. researchgate.netd-nb.info In these structures, the flexible bipiperidine unit interconnects metal centers, leading to coordination polymers whose dimensionality and structure change based on the ionic radius of the metal ion and reaction conditions. d-nb.info Another study on a flexible phosphonate (B1237965) MOF, STA-12(Ni), used a piperazine-based linker, but noted that an isostructural material made with the more extended N,N′-4,4′-bipiperidine-bis(methylenephosphonate) linker resulted in a different pore structure, underscoring how the choice of a flexible linker influences the final properties of the supramolecular assembly. acs.org This tunability is crucial for creating materials with specific guest-uptake or responsive properties.
Table 1: Comparison of Bipyridine and Bipiperidine as Supramolecular Linkers
| Feature | 4,4'-Bipyridine | This compound & Derivatives | Key Research Finding |
| Structure | Aromatic, rigid, linear | Aliphatic, flexible, non-planar chair conformations | 2,2'-Bipiperidine is the reduced form of 2,2'-bipyridine. researchgate.netmdpi.comresearchgate.net |
| Bonding | π-π stacking, rigid coordination | Conformational flexibility, hydrogen bonding | Flexibility allows for dynamic and responsive frameworks. rsc.org |
| Application | Forms predictable, rigid MOFs | Forms flexible coordination polymers and MOFs | The use of a flexible bipiperidine-based linker leads to distinct structural features and pore sizes in MOFs compared to more rigid linkers. d-nb.infoacs.org |
Analytical Chemistry
In analytical chemistry, the precision and accuracy of measurements are paramount. This compound and its derivatives have found applications as crucial reagents for ensuring the quality of analytical results, particularly in chromatography.
Accurate quantification in analytical chemistry often relies on the use of reference standards for calibration. elementlabsolutions.com In techniques like chromatography, an ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the detector. nih.gov Derivatives of this compound are well-suited for this role in the analysis of complex molecules containing a bipiperidine core.
For example, in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining the quantity of a complex piperidine-containing compound (SCH 211803) in plasma, a deuterated version of the analyte was used as the internal standard to ensure accuracy. nih.gov Similarly, the HPLC analysis of pipamperone, a drug whose structure includes a 1,4'-bipiperidine moiety, utilized another complex 1,4'-bipiperidine derivative (piritramide) as the internal standard. nih.gov
A notable application involves the analysis of the herbicide paraquat. In this gas chromatography (GC) method, paraquat is first reduced to 1,1'-dimethyl-4,4'-bipiperidine. nih.gov The subsequent quantification is performed on this stable, volatile derivative, meaning the calibration and measurement are directly tied to a this compound structure. nih.gov Furthermore, a patent for a solid form of [1,4']-bipiperidinyl-1'-carbonyl chloride explicitly describes its use as an internal or external reference standard for quantifying the amount of a compound in an unknown mixture. google.com These examples demonstrate the utility of the bipiperidine scaffold in creating reliable standards for complex analytical methods.
Table 2: Use of Bipiperidine Derivatives in Analytical Calibration
| Analytical Method | Analyte | Role of Bipiperidine Compound | Reference |
| Gas Chromatography (GC) | Paraquat / Diquat | Analyte is reduced to 1,1'-dimethyl-4,4'-bipiperidine for quantification. | nih.gov |
| HPLC | Pipamperone | A complex 1,4'-bipiperidine derivative (piritramide) is used as an internal standard. | nih.gov |
| LC-MS/MS | SCH 211803 | A deuterated version of the bipiperidine-containing analyte is used as the internal standard. | nih.gov |
| General Quantification | Various Compounds | A [1,4']-bipiperidinyl derivative is proposed for use as a reference standard. | google.com |
Chemical sensors are devices that transform a chemical interaction into a measurable signal. outrightcrm.comdcu.ie The development of new sensor materials often focuses on creating receptors that can selectively bind to a target analyte. dcu.ie Porous materials like MOFs are of particular interest for sensor applications due to their high surface area and tunable pore environments, which can be designed to trap specific chemical substances. rsc.org
While direct use of the parent this compound in sensors is not widely documented, its derivatives are being used to create the types of porous coordination networks (PCNs) that are candidates for sensing applications. researchgate.net The structural flexibility that this compound derivatives impart, as discussed previously, can be advantageous in sensor design. Flexible frameworks can change their conformation upon binding a guest molecule, leading to a detectable signal.
Research on alkaline earth phosphonates built with N,N'-4,4'-bipiperidine-bis(methylenephosphonic acid) demonstrates the creation of diverse 3D coordination networks. d-nb.info The formation of such porous materials is a critical first step toward developing a sensor. researchgate.net The principle involves designing the pores of the network to be specific in size and chemical character to selectively interact with a target analyte, which could be ions or small molecules. researchgate.netresearchgate.net The interaction, or binding event, within the porous structure would then be measured by a transducer to signal the presence of the analyte. dcu.ie Therefore, the utility of this compound in this context is as a flexible building block for creating the next generation of porous materials that could be adapted for advanced chemical sensing. rsc.orgd-nb.info
Computational and Theoretical Studies of 4,4 Bipiperidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These calculations are fundamental in predicting molecular properties and understanding chemical bonding.
Density Functional Theory (DFT) has become a popular computational method for studying systems containing 4,4'-bipiperidine due to its balance of accuracy and computational cost. Research has utilized DFT to explore various aspects of this compound and its derivatives.
One significant application is in the geometric optimization of metal complexes. For instance, the DFT/B3LYP method was used to optimize the geometry of a binuclear palladium(II) complex, [(H₂O)(BHEP)Pd(Bip)Pd(BHEP)(H₂O)]⁴⁺, where 'Bip' represents the this compound ligand. researchgate.nettandfonline.com These calculations provide insights into the structure and stability of such complexes. researchgate.nettandfonline.com Similarly, DFT calculations have been implemented to study novel amino-s-triazines that are linked by this compound units, helping to understand their conformational and electronic properties. academie-sciences.fr
DFT is also extensively used to predict chemical properties. In one study, DFT was used to estimate the acidity constants (pKa) of monoprotonated this compound in both water and acetonitrile (B52724). researchgate.net The study explored five different conformations of the molecule to ensure a comprehensive analysis of its acid-base behavior. researchgate.net Furthermore, DFT calculations on cyclopentane-anthraquinone derivatives bearing a 1,4'-bipiperidine substituent have been used to analyze the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing its chemical reactivity. ajol.info
Table 1: Examples of DFT Applications for this compound and its Derivatives
| Application Area | Method/Functional | System Studied | Research Focus | Reference |
|---|---|---|---|---|
| Geometric Optimization | DFT/B3LYP | Binuclear Palladium(II) Complex | Determining the optimized structure and stability of the complex. | researchgate.nettandfonline.com |
| Conformational & Electronic Properties | DFT | Amino-s-triazines with this compound linkers | Investigating rotational diastereomerism and electronic structure. | academie-sciences.fr |
| Property Prediction (pKa) | DFT | Monoprotonated this compound | Estimating acidity constants in water and acetonitrile by exploring multiple conformations. | researchgate.net |
Ab initio methods, which are based on first principles without the use of empirical parameters, have also been applied to study systems involving this compound. These methods are often used for high-accuracy calculations or to benchmark other computational techniques.
An ab initio protocol was developed to predict the pKa value of any protonated amine, including bipiperidine, in acetonitrile. researchgate.net This highlights the predictive power of these first-principle calculations for fundamental chemical properties. In other research, ab initio quantum mechanical calculations were utilized to develop parameters for molecular mechanics force fields, which are subsequently used in larger-scale simulations of molecules like tetraoxane (B8471865) analogues containing a this compound fragment. rsc.org
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulations
Molecular modeling and simulations allow for the study of the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.
Molecular Dynamics (MD) simulations have been used to investigate the conformational dynamics of this compound derivatives. In a study of N-substituted 1,4'-bipiperidines as potential tyrosinase inhibitors, MD simulations were performed for 2 picoseconds (ps) using a molecular mechanics force field (MMFF). nih.govresearchgate.net These simulations were used to calculate the potential, kinetic, and total energies of the energy-minimized models of the most active analogues, providing a dynamic picture of their stability. nih.govresearchgate.nettandfonline.com For instance, in one simulation, the highest total energy was calculated to be 182.08 kcal/mol. tandfonline.com While not performed directly on a this compound derivative, MD simulations have also been used to suggest the stable binding of structurally related compounds in kinase ATP pockets. vulcanchem.com
Table 2: Energy Calculations from a 2 ps MD Simulation of a Bipiperidine Analogue
| Energy Type | Maximum Value (kcal/mol) | Time of Occurrence (ps) |
|---|---|---|
| Kinetic Energy | 96.54 | 0.512 |
| Potential Energy | 147.39 | 0.472 |
| Total Energy | 182.08 | 0.508 |
Data sourced from a study on tyrosinase inhibitors based on bipiperidine analogues. tandfonline.com
Understanding the conformational preferences of the this compound scaffold is crucial for designing molecules with specific biological activities. The bipiperidine core typically adopts a chair-chair conformation. vulcanchem.com
Computational methods are vital for this analysis. Conformational analysis based on MD simulations has been carried out for N-substituted 1,4'-bipiperidine analogues to understand their structure-activity relationship as tyrosinase inhibitors. nih.govresearchgate.net DFT calculations have also been used to explore the conformational landscape, with one study examining five distinct conformations of monoprotonated bipiperidine to accurately calculate its pKa values. researchgate.net Quantum mechanical calculations on related systems have shown that substituents on the piperidine (B6355638) ring, such as a fluoromethyl group, preferentially occupy an equatorial position to minimize 1,3-diaxial strain, a finding that influences predictions of its three-dimensional structure. vulcanchem.com
Molecular Dynamics Simulations
Prediction of Molecular Properties and Reactivity
A primary goal of computational studies is the prediction of molecular properties and reactivity, which can guide experimental work.
DFT calculations have been successfully used to predict the pKa values of monoprotonated this compound. researchgate.net The study found significantly different acidities in water and acetonitrile, highlighting the crucial role of the solvent environment. researchgate.net Reactivity has also been assessed using frontier molecular orbital theory, where the energy gap between the HOMO and LUMO of a 1,4'-bipiperidine derivative was calculated to reveal its stability and reactivity indices. ajol.info
In addition to specific research studies, large chemical databases like PubChem provide computationally predicted molecular properties for this compound. nih.gov These properties are derived from computational models and offer quick estimates for researchers.
Table 3: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method/Source | Reference |
|---|---|---|---|
| pKa (monoprotonated, in H₂O) | 12.8 | DFT | researchgate.net |
| pKa (monoprotonated, in MeCN) | 21.0 | DFT | researchgate.net |
| XLogP3-AA | 0.9 | XLogP3 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 | nih.gov |
Elucidation of Reaction Mechanisms through Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. These theoretical studies provide detailed insights into reaction pathways, transition states, and the electronic and structural properties of intermediates, which are often difficult to determine through experimental means alone.
A notable application of computational methods is in understanding the synthesis and reactivity of dendritic melamines where this compound acts as a flexible linker. In the construction of these macromolecules, this compound is anchored to a cyanuric chloride core through a chemoselective SN2-Ar amination reaction. researchgate.netacademie-sciences.fr DFT calculations have been instrumental in analyzing the structural and electronic consequences of this linkage.
For instance, in a study on p-aminophenol-based dendritic melamines, DFT calculations were performed to investigate the geometry and electronic structure of the resulting compounds. academie-sciences.fr These calculations were crucial for understanding the rotational diastereomerism around the C(s-triazine)-N(exocyclic) bond and the conformational behavior of the this compound linker. researchgate.netacademie-sciences.fr The non-symmetric anchorage of the this compound linker to the melamine (B1676169) core was found to be a slower process compared to using a piperazine (B1678402) linker, a phenomenon that can be rationalized through computational analysis of the reaction intermediates and their relative stabilities. academie-sciences.fr
The computational studies proposed two potential electrochemical reaction pathways for these dendritic structures: a p-benzoquinonimine route and an electropolymerization route, both influenced by the electronic properties of the this compound-containing structure. academie-sciences.fr
The optimized geometries and electronic parameters calculated via DFT provide a foundational understanding of the molecule's reactivity. Key parameters from these theoretical investigations on a representative melamine structure incorporating a 4,4'-bipiperidin-1-yl group are detailed below.
Table 5.4.1: Selected Computed Geometric and Electronic Parameters for a this compound-Containing Melamine Derivative
| Parameter | Value | Description |
| Bond Lengths (Å) | ||
| C(s-triazine)-N(bipiperidine) | 1.381 | Length of the bond connecting the triazine ring to the bipiperidine linker. |
| C-C (inter-ring, bipiperidine) | 1.536 | Length of the central carbon-carbon bond connecting the two piperidine rings. |
| Bond Angles (º) | ||
| C-N-C (within bipiperidine) | 111.5 - 112.3 | Angles within the piperidine rings of the linker. |
| C(s-triazine)-N-C(bipiperidine) | 124.8 | Angle indicating the geometry of the connection between the core and the linker. |
| Dihedral Angles (º) | ||
| Torsion(C-N-C-C) | -178.5 | Torsional angle defining the chair conformation of the piperidine rings. |
| Electronic Properties (eV) | ||
| HOMO Energy | -5.87 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| LUMO Energy | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.72 | Energy gap, which relates to the chemical reactivity and stability of the molecule. |
Data sourced from DFT calculations on representative monomeric dendrons. The values provide insight into the molecule's spatial arrangement and electronic behavior. academie-sciences.fr
These computational findings are critical in rationalizing the observed chemical behavior and guiding the synthesis of new, complex molecules based on the this compound scaffold. By predicting the most stable conformations and the likely pathways of reaction, computational methods accelerate the discovery and optimization of synthetic routes.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
While established methods for synthesizing 4,4'-bipiperidine exist, the drive for greater efficiency, sustainability, and access to diverse derivatives fuels the exploration of new synthetic strategies. Current research often relies on the reductive amination of piperidin-4-one derivatives or coupling reactions. mdpi.com For instance, a common route involves the reaction of 1-(quinoline-4-carbonyl)piperidin-4-ones with (R)-ethyl piperidine-3-carboxylate hydrochloride in the presence of sodium triacetoxyborohydride. mdpi.com Another established method is the acid-mediated deprotection of Boc-protected bipiperidine precursors, which offers high yields and mild reaction conditions.
Future investigations are likely to focus on:
Catalytic C-H Activation: Direct coupling of two piperidine (B6355638) rings through C-H activation would represent a significant leap in atom economy and step-efficiency. While methods for bipyridine synthesis via C-H activation are being developed, adapting these for saturated heterocycles like piperidine presents a unique challenge. mdpi.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives could offer enhanced control over reaction parameters, improved safety, and easier scalability.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly stereoselective and environmentally friendly production methods.
A comparison of current and potential future synthetic approaches is highlighted below:
| Feature | Current Methods (e.g., Reductive Amination) | Future Directions (e.g., C-H Activation) |
| Starting Materials | Piperidin-4-one derivatives, protected piperidines mdpi.com | Simple, unfunctionalized piperidines |
| Efficiency | Multi-step, moderate to high yields mdpi.com | Potentially fewer steps, higher atom economy |
| Stereoselectivity | Often requires chiral auxiliaries or catalysts mdpi.com | May offer new avenues for stereocontrol |
| Sustainability | Can generate significant waste | Aims for greener, more sustainable processes |
Advancements in Catalytic Applications
The this compound framework is an excellent ligand scaffold for the development of novel catalysts. Its two nitrogen atoms can coordinate with metal centers, creating stable yet reactive complexes. chemimpex.com Derivatives of this compound have already shown promise in various catalytic transformations. For example, a complex derived from an enantiomeric bipiperidine and copper(II) acetate (B1210297) hydrate (B1144303) serves as an efficient catalyst for the enantioselective Henry reaction. acs.org Furthermore, manganese complexes incorporating 1,1'-bis[(pyridine-2-yl)methyl)]-2,2'-bipiperidine have demonstrated high efficiency in the epoxidation of alkenes. researchgate.net
Future research in this area is expected to explore:
Asymmetric Catalysis: The development of new chiral this compound-based ligands for a broader range of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations, is a major goal. mdpi.com
Heterogenized Catalysts: Immobilizing this compound-metal complexes on solid supports could lead to more robust, recyclable, and industrially viable catalysts. mdpi.com
Bio-inspired Catalysis: Designing this compound-based complexes that mimic the active sites of metalloenzymes could enable highly selective and efficient oxidation and other challenging transformations under mild conditions. researchgate.net
Integration in Advanced Materials Development
The structural rigidity and synthetic versatility of this compound make it an attractive component for the construction of advanced materials with novel properties. chemimpex.com Its ability to act as a linker or building block has led to its incorporation into various material types.
A notable recent application is in the development of perovskite solar cells (PSCs). A novel this compound-based organic salt has been used to create stable 2D-3D perovskite materials. researchgate.net This addition helped to passivate the perovskite layer, reduce defects, and improve the crystallinity, ultimately leading to a significant increase in power conversion efficiency and device stability. researchgate.net
Future trends in this area include:
Metal-Organic Frameworks (MOFs): The use of this compound and its derivatives as organic linkers in the synthesis of MOFs could result in materials with unique pore structures and functionalities for applications in gas storage, separation, and catalysis. researchgate.net
Polymers: Incorporating the this compound unit into polymer backbones can enhance the mechanical and thermal properties of the resulting materials. chemimpex.com Research into specialty polymers for aerospace and automotive industries is a promising avenue. chemimpex.com
Organic Electronics: The electronic properties of quaternized this compound derivatives, such as viologens, make them interesting candidates for applications in electrochromic devices, sensors, and other electronic components. mdpi.com
Expanded Role in Supramolecular Architectures
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, is a field where this compound is poised to make significant contributions. Its ability to participate in hydrogen bonding and act as a guest or host in larger assemblies makes it a versatile tool for constructing intricate molecular architectures. ub.edu
This compound has been used as a coformer in the creation of cocrystals with active pharmaceutical ingredients (APIs), which can alter the physicochemical properties of the drug. researchgate.net It has also been shown to form salts and engage in various non-covalent interactions to build complex supramolecular structures. researchgate.net Studies on 4,4'-bipyridinium salts have revealed how hydrogen bonding and other weak interactions can direct the assembly into chains, ladders, and three-dimensional frameworks. nih.gov
Emerging research directions include:
Molecular Cages and Capsules: The synthesis of discrete, three-dimensional structures based on this compound for applications in molecular recognition, encapsulation, and controlled release.
Interlocked Molecules: The use of this compound as a component in the synthesis of rotaxanes and catenanes, which could have applications in molecular machines and switches.
Self-Assembled Monolayers: The functionalization of surfaces with this compound derivatives to create ordered molecular layers with specific chemical or physical properties.
Computational Chemistry for Rational Design
Computational chemistry and in-silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules and materials. auctoresonline.orgwiley.com For this compound, these methods can provide valuable insights into its behavior and guide the design of new derivatives with desired properties.
Computational approaches can be used to:
Predict Binding Affinities: Molecular docking studies can predict how this compound derivatives will interact with biological targets, aiding in the rational design of new therapeutic agents. vulcanchem.comvulcanchem.com
Simulate Reaction Mechanisms: Theoretical calculations can elucidate the pathways of synthetic reactions, helping to optimize conditions and develop new catalytic cycles.
Model Material Properties: Quantum chemical calculations can predict the electronic and structural properties of materials incorporating this compound, such as the influence of the twist angle between the piperidine rings on the conductance of molecular wires. mdpi.com
The synergy between computational prediction and experimental validation will be crucial for the efficient development of the next generation of this compound-based compounds and materials. auctoresonline.org This rational design approach will save time and resources by focusing experimental efforts on the most promising candidates. unife.it
Q & A
Q. What are the common synthetic routes for 4,4'-bipiperidine, and how can purity be ensured?
The most established synthesis involves catalytic hydrogenation of 4,4'-bipyridine using palladium or platinum catalysts under high-pressure conditions (50 psi, 25°C). Post-synthesis, purification is achieved via recrystallization from acetone, with purity verified by melting point analysis (168–170°C) and IR spectroscopy (absence of NH/OH bands at ~3300 cm⁻¹ and presence of amide carbonyl bands at 1640 cm⁻¹ for acetylated derivatives). Strict exclusion of atmospheric moisture/CO₂ is critical due to the compound’s hygroscopicity .
Q. How does the conformational flexibility of this compound influence its coordination behavior in metal complexes?
The molecule’s cis/trans isomerism (Figure 5 in ) allows it to act as a flexible linker in coordination chemistry. In Pd(II) complexes, steric effects from substituents on the piperidine rings modulate binding modes (monodentate vs. bridging), as shown in potentiometric titration studies (Figure 8 in ). Conformational adaptability enhances ligand-ligand interactions in ternary complexes, particularly with biorelevant ligands like L-ornithine .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., acetylated derivatives via carbonyl stretches).
- X-ray crystallography : Resolves conformational states (cis/trans) and hydrogen-bonding networks (e.g., C–H⋯F interactions in fluorinated analogs). SHELXL refinement protocols ensure accuracy in structural determination .
- Potentiometry : Quantifies stability constants for metal-ligand complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability constants reported for this compound complexes across different studies?
Discrepancies often arise from variations in experimental conditions (pH, ionic strength) or competing ligands. To reconcile
- Standardize potentiometric titration protocols (e.g., 0.1 M NaCl ionic medium, 25°C).
- Use DFT calculations to model ligand protonation states and validate experimental stability constants .
- Cross-reference with speciation studies that account for mixed-ligand equilibria .
Q. What strategies optimize the integration of this compound ligands into 2D-3D perovskite structures for enhanced photovoltaic performance?
Incorporating this compound-based organic salts reduces defect states in perovskite layers by passivating grain boundaries. Key steps include:
- Ligand design: Ensure compatibility with perovskite precursors (e.g., PbI₂) via hydrogen-bonding interactions.
- Solvent engineering: Use dimethylformamide (DMF) to control crystallization kinetics.
- Characterization: Monitor carrier lifetime via time-resolved photoluminescence and confirm 2D-3D phase formation with grazing-incidence XRD .
Q. In crystallographic studies, how does the choice of refinement software impact the accuracy of this compound structure determinations?
SHELXL ( ) is preferred for high-resolution data due to its robust handling of twinning and anisotropic displacement parameters. For macromolecular complexes, SHELXPRO interfaces with density modification tools. Key refinements include:
Q. How do solvent polarity and reaction temperature affect the stereochemical outcome of this compound derivatization reactions?
Polar aprotic solvents (e.g., acetic anhydride) favor acetylation at both nitrogen sites due to enhanced nucleophilicity. Elevated temperatures (>80°C) promote thermodynamic control, stabilizing trans isomers in coordination polymers. Kinetic control (low temps) may yield cis-dominated products, as observed in Pd(II) complex syntheses .
Q. What computational approaches are employed to model electronic interactions in this compound-containing coordination polymers?
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets models charge transfer and frontier molecular orbitals. For binuclear Pd(II) complexes, Mulliken population analysis quantifies ligand-to-metal electron donation, correlating with experimental UV-Vis and cyclic voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
